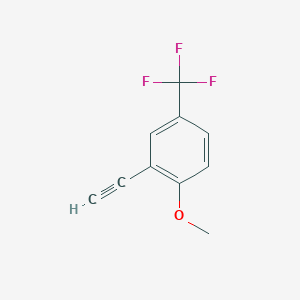

2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

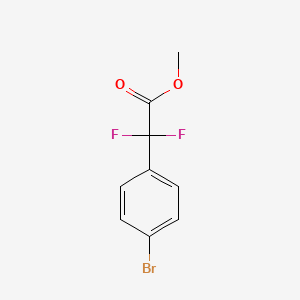

“2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene” is a chemical compound with the molecular formula C10H7F3O and a molecular weight of 200.16 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene” is 1S/C10H7F3O/c1-3-7-6-8(10(11,12)13)4-5-9(7)14-2/h1,4-6H,2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Electrochemical and Photochemical-Driven Hydrogen Evolution

One application involves the electrochemical and photochemical-driven hydrogen evolution catalyzed by dinuclear cobalt(II) complexes. In a study by Zhou et al. (2015), a dinuclear cobalt(II) complex demonstrated significant potential in catalyzing hydrogen evolution from both acetic acid and purely aqueous media. The study highlighted a high turnover frequency and sustainable proton reduction catalysis over a prolonged period, offering insights into the compound's utility in hydrogen production under photochemical conditions (Zhou et al., 2015).

Mechanistic Study of Cyclopropyl Alkyne Addition

Henry et al. (2019) explored the addition of a cyclopropyl alkyne to an asymmetrically-substituted disilene, which sheds light on the mechanistic aspects of such reactions. The regiochemistry of the ring-opened products suggests a stepwise mechanism with a biradical intermediate. This study provides valuable insights into the interactions involving similar ethynyl-substituted compounds and their potential applications in synthetic chemistry (Henry et al., 2019).

Synthesis of Hyperbranched Poly(esters)

Nishikubo et al. (2006) reported on the synthesis of hyperbranched poly(esters) with pendant hydroxy groups through polyaddition reactions involving bis(oxetane)s and benzenetricarboxylic acid. The resulting polymers demonstrated solubility in various solvents and exhibited glass transition temperatures ranging from 59 to 131 °C. This research underscores the versatility of ethynyl and methoxy-substituted compounds in polymer synthesis and their potential applications in materials science (Nishikubo et al., 2006).

Palladium Aryl Sulfonate Phosphine Catalysts

Skupov et al. (2007) developed palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. These catalysts demonstrated the ability to homopolymerize ethylene and copolymerize it with acrylates or norbornenes, leading to high molecular weight polymers. This research highlights the compound's role in developing catalysts for polymerization processes (Skupov et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

2-ethynyl-1-methoxy-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-3-7-6-8(10(11,12)13)4-5-9(7)14-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHAKUXTQPWHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1-methoxy-4-trifluoromethyl-benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)

![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2653318.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)